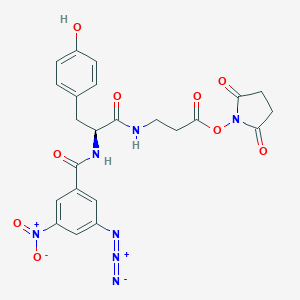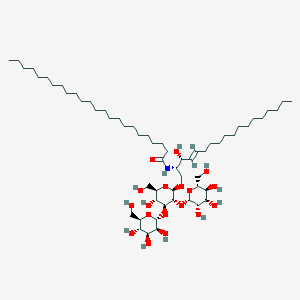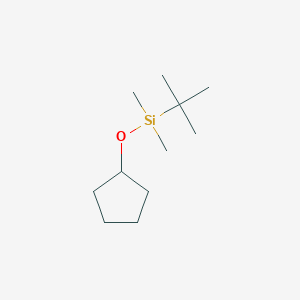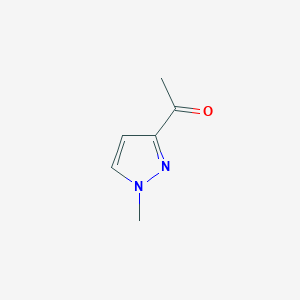
Succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate, commonly known as SANBT, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of tyrosine and beta-alanine, which are two important amino acids found in proteins. SANBT is used as a cross-linking reagent in bioconjugation reactions, which involves linking two or more biomolecules together.
科学的研究の応用
SANBT is widely used in scientific research as a cross-linking reagent. It is used to link proteins, nucleic acids, and other biomolecules together to form bioconjugates. Bioconjugates are used in a variety of applications, including drug delivery, imaging, and diagnostics. SANBT is also used in the study of protein-protein interactions, protein structure, and enzyme kinetics.
作用機序
SANBT works by forming a covalent bond between two or more biomolecules. This is achieved by reacting the NHS group of SANBT with the amino or thiol groups of the biomolecules. The resulting bioconjugate is stable and can be used for various applications.
Biochemical and Physiological Effects:
SANBT is a highly reactive compound and can react with a wide range of biomolecules. It is important to note that SANBT can potentially modify the function of the biomolecules it is conjugated with. Therefore, it is important to carefully design experiments and control the reaction conditions to minimize any unwanted effects.
実験室実験の利点と制限
SANBT has several advantages over other cross-linking reagents. It is water-soluble, stable, and has a long shelf life. SANBT also has a high degree of specificity and can selectively target certain amino or thiol groups on biomolecules. However, SANBT has some limitations as well. It can be toxic to cells and can potentially modify the function of the biomolecules it is conjugated with. Therefore, it is important to carefully control the reaction conditions and use appropriate controls in experiments.
将来の方向性
There are several future directions for SANBT research. One area of focus is the development of new bioconjugates for drug delivery and imaging applications. Another area of interest is the study of protein-protein interactions and enzyme kinetics using SANBT. Additionally, there is potential for the development of new cross-linking reagents that are more specific and less toxic than SANBT.
Conclusion:
In conclusion, SANBT is a versatile cross-linking reagent that has many applications in scientific research. It is important to carefully design experiments and control the reaction conditions to minimize any unwanted effects. SANBT has several advantages over other cross-linking reagents, but also has some limitations. There are several future directions for SANBT research, including the development of new bioconjugates and cross-linking reagents.
合成法
The synthesis of SANBT involves the reaction of N-hydroxysuccinimide (NHS) with 3-azido-5-nitrobenzoic acid (ANB) to form NHS-ANB. This intermediate is then reacted with tyrosine to form NHS-ANB-tyrosine. Finally, beta-alanine is added to the reaction mixture to produce SANBT. The overall synthesis of SANBT is shown below:
ANB + NHS → NHS-ANB
NHS-ANB + tyrosine → NHS-ANB-tyrosine
NHS-ANB-tyrosine + beta-alanine → SANBT
特性
CAS番号 |
126083-10-1 |
|---|---|
製品名 |
Succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate |
分子式 |
C23H21N7O9 |
分子量 |
539.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[[(2S)-2-[(3-azido-5-nitrobenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C23H21N7O9/c24-28-27-15-10-14(11-16(12-15)30(37)38)22(35)26-18(9-13-1-3-17(31)4-2-13)23(36)25-8-7-21(34)39-29-19(32)5-6-20(29)33/h1-4,10-12,18,31H,5-9H2,(H,25,36)(H,26,35)/t18-/m0/s1 |
InChIキー |
OOWJAEYANIBAQP-SFHVURJKSA-N |
異性体SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
その他のCAS番号 |
126083-10-1 |
同義語 |
ANBTBA succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)-Tyr)7beta-Ala succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)









![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
